molecular formula C9H13N3O B13347789 (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol

(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol

Cat. No.: B13347789
M. Wt: 179.22 g/mol
InChI Key: BBSIYVFKALDNDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is a heterocyclic compound that contains both imidazole and pyrazole rings These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol typically involves the formation of the imidazo[1,2-b]pyrazole core followed by functionalization. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-isopropyl-1H-pyrazole-3-carbaldehyde with formamide under acidic conditions can yield the imidazo[1,2-b]pyrazole core .

Industrial Production Methods

Industrial production methods for such compounds often involve scalable reactions that can be carried out under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The imidazole and pyrazole rings can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The imidazole and pyrazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The hydroxyl group can also form hydrogen bonds, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Such as metronidazole and clotrimazole.

    Pyrazole derivatives: Such as celecoxib and rimonabant.

Uniqueness

(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is unique due to the combination of imidazole and pyrazole rings in a single molecule, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

(1-propan-2-ylimidazo[1,2-b]pyrazol-6-yl)methanol

InChI

InChI=1S/C9H13N3O/c1-7(2)11-3-4-12-9(11)5-8(6-13)10-12/h3-5,7,13H,6H2,1-2H3

InChI Key

BBSIYVFKALDNDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN2C1=CC(=N2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.